What is 10-Undecenoic Acid Vinyl Ester
What is 10-Undecenoic Acid Vinyl Ester
An In-Depth Technical Guide to 10-Undecenoic Acid Vinyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecenoic Acid Vinyl Ester, also known as vinyl 10-undecenoate, is a unique bifunctional monomer that combines the reactivity of a vinyl ester group with the inherent properties of a fatty acid derived from a renewable resource, castor oil. This guide provides a comprehensive technical overview of its synthesis, chemical properties, polymerization behavior, and potential applications, particularly in the realm of functional polymers for drug delivery and biomedical materials. As a derivative of 10-undecenoic acid, a compound known for its antifungal activity, its polymers offer significant potential for developing materials with intrinsic therapeutic or protective properties.
Introduction and Significance
10-Undecenoic Acid Vinyl Ester (CAS No. 5299-57-0) is an organic compound featuring a C11 fatty acid backbone with a terminal double bond and a vinyl ester functional group.[1][2] Its structure is notable for two key reactive sites: the vinyl group, which is susceptible to free-radical polymerization, and the terminal alkene on the undecenoate chain, which can be used for further chemical modification.
The monomer's precursor, 10-undecenoic acid, is produced by the high-temperature cracking of ricinoleic acid, the primary component of castor oil.[3] This origin makes it a valuable bio-based building block for sustainable polymer chemistry. The long alkyl chain imparts hydrophobicity and flexibility to resulting polymers, while the parent acid's well-documented antifungal properties present an opportunity to design functionally active materials.[4][5] These attributes make poly(vinyl 10-undecenoate) and its copolymers attractive candidates for specialized applications, including drug delivery matrices, antifungal coatings, and specialty adhesives.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the successful application of any chemical compound. The properties of 10-Undecenoic Acid Vinyl Ester are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | ethenyl undec-10-enoate | [2] |
| Synonyms | Vinyl 10-undecenoate, 10-Undecylenic acid vinyl ester | [1][2] |
| CAS Number | 5299-57-0 | [1] |
| Molecular Formula | C₁₃H₂₂O₂ | [1][6] |
| Molecular Weight | 210.32 g/mol | [1] |
| Appearance | Not specified (typically a liquid) | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized monomer. Below are the key spectral features for 10-Undecenoic Acid Vinyl Ester.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule.
-
Vinyl Ester Protons: Expect characteristic signals for the vinyl group protons (-O-CH=CH₂). The geminal protons (=CH₂) will appear as two distinct doublets of doublets, typically in the range of 4.5-5.0 ppm. The single proton on the oxygen-bearing carbon (-O-CH=) will appear as a doublet of doublets further downfield, around 7.2-7.4 ppm.
-
Terminal Alkene Protons: The terminal CH₂=CH- group on the undecenoate chain will show signals between 4.9 and 5.9 ppm.
-
Alkyl Chain Protons: The methylene (-CH₂-) protons of the long alkyl chain will appear as a complex multiplet in the upfield region, typically between 1.2 and 2.4 ppm.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1750-1770 cm⁻¹, characteristic of a vinyl ester carbonyl group.
-
C=C Stretch: Absorptions for the vinyl group and the terminal alkene will appear in the 1620-1650 cm⁻¹ region.
-
C-H Stretch (Aliphatic & Alkene): C-H stretches for the sp³ hybridized carbons will be just below 3000 cm⁻¹, while the sp² C-H stretches will appear just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 210.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the vinyl group or cleavage along the alkyl chain. A prominent peak at m/z = 55 is often observed, corresponding to the [CH₂=CH-C=O]⁺ fragment.[7]
-
Synthesis Methodologies
The synthesis of vinyl esters is most commonly achieved via transvinylation, a process that transfers a vinyl group from a donor like vinyl acetate to a carboxylic acid.[8] This reaction is typically catalyzed by transition metals, with palladium and ruthenium complexes being particularly effective.[9][10] More recently, enzymatic routes have been developed as a greener alternative.
Palladium-Catalyzed Transvinylation
This is the most established method for synthesizing a wide range of vinyl esters. The reaction involves heating the carboxylic acid with an excess of vinyl acetate in the presence of a palladium(II) catalyst.[11][12] The vinyl acetate serves as both the vinyl group donor and the solvent.
Causality and Mechanism: The palladium(II) catalyst is crucial for activating the vinyl acetate. The reaction likely proceeds through an oxypalladation-deoxypalladation sequence.[9] The carboxylic acid attacks a palladium-coordinated vinyl acetate molecule, leading to the formation of a new vinyl ester and acetic acid, regenerating the catalyst. The equilibrium is driven toward the product by using a large excess of vinyl acetate.
Experimental Protocol: Palladium-Catalyzed Synthesis
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 10-undecenoic acid (1.0 eq).
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, ~0.1-1.0 mol%). Add a large excess of vinyl acetate (e.g., 10-20 eq), which acts as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (the boiling point of vinyl acetate is ~72 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the palladium catalyst. The filtrate can be diluted with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and the acetic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 10-Undecenoic Acid Vinyl Ester.
Lipase-Catalyzed Synthesis
Enzymatic synthesis offers a milder and more sustainable alternative, avoiding heavy metal catalysts.[13] This method involves the acylation of a hydroxyl vinyl ether with 10-undecenoic acid, catalyzed by an immobilized lipase, such as Candida antarctica lipase B (CalB).
Causality and Mechanism: The lipase enzyme provides a highly selective catalytic environment. The reaction proceeds at or near room temperature, and the enzyme can be filtered off and reused, simplifying purification. The use of a hydroxyl vinyl ether as the acyl acceptor allows for a direct and efficient transfer under mild conditions.[13]
Experimental Protocol: Lipase-Catalyzed Synthesis [13]
-
Reactant Mixing: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of 10-undecenoic acid and a hydroxyl vinyl ether (e.g., 6-hydroxyhexyl vinyl ether).
-
Enzyme Addition: Add the immobilized lipase (e.g., CalB, typically 2-5% by weight of the reactants).
-
Reaction: Stir the mixture at ambient temperature or with gentle heating (e.g., 60 °C). The reaction is typically fast, often reaching high conversion within 1-3 hours. Progress can be monitored by GC or ¹H NMR.
-
Enzyme Removal: Once the reaction is complete, dissolve the product mixture in a solvent like acetone and filter to remove the immobilized enzyme. The enzyme can be washed and reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, which is often pure enough for use without further distillation.
Polymerization and Applications
The primary utility of 10-Undecenoic Acid Vinyl Ester is as a monomer for the synthesis of functional polymers.
Polymerization Behavior
Like other vinyl esters, vinyl 10-undecenoate can be polymerized via free-radical polymerization. However, the polymerization of vinyl esters presents unique challenges. The growing polymer radical is highly reactive, while the monomer itself is relatively unreactive, leading to a high propensity for chain transfer reactions to the monomer, polymer backbone, or solvent.[14] This can result in branched polymer structures and difficulty in achieving high molecular weights with low dispersity.[14]
Advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to achieve better control over the polymerization process, enabling the synthesis of well-defined polymers and block copolymers.[14] The monomer can also be copolymerized with other common monomers, such as vinyl acetate, to tailor the properties of the final material.[15]
Applications in Drug Development and Biomedical Research
The combination of a polymerizable group with a fatty acid derived from a natural, biocompatible source makes this monomer highly interesting for biomedical applications.
-
Controlled Drug Delivery: Polymers containing vinyl acetate are widely used in drug delivery systems.[16] Copolymers of vinyl 10-undecenoate could be formulated into matrices for the sustained release of therapeutic agents. The hydrophobic undecenoate side chain would modulate the drug release profile, making it suitable for delivering hydrophobic drugs.
-
Antifungal Materials: 10-undecenoic acid is a known antifungal agent used in topical treatments.[3] Polymers and copolymers incorporating this moiety could be used to create materials with inherent antifungal activity. This is highly relevant for medical devices, wound dressings, and pharmaceutical packaging where preventing fungal contamination is critical.
-
Biocompatible Coatings: The monomer can be used to develop functional coatings for implants and medical devices. The polymer's hydrophobicity can be tuned to control protein adsorption and cellular interaction, while the terminal alkene on the side chain remains available for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 10-Undecenoic Acid Vinyl Ester is not widely available, safety precautions can be inferred from related compounds like 10-undecenoic acid and the general class of vinyl esters.
-
Irritation: The parent acid, 10-undecenoic acid, is known to cause skin and eye irritation.[17][18] Similar precautions should be taken with the vinyl ester derivative.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[19] Vinyl monomers are often stabilized with an inhibitor (like MEHQ) to prevent spontaneous polymerization; store accordingly.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[20]
Conclusion
10-Undecenoic Acid Vinyl Ester is a versatile, bio-derived monomer with significant potential for the creation of advanced functional polymers. Its synthesis via established transvinylation methods or greener enzymatic routes is straightforward. The resulting polymers, which combine a flexible polyvinyl backbone with functional undecenoate side chains, are promising candidates for applications in drug delivery, medical device coatings, and other areas of materials science where biocompatibility and intrinsic biological activity are desired. Further research into its controlled polymerization and formulation will unlock its full potential for scientists and drug development professionals.
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